molecular formula C18H18F3NO3S B2445578 N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 2034347-04-9

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Katalognummer: B2445578
CAS-Nummer: 2034347-04-9
Molekulargewicht: 385.4
InChI-Schlüssel: RACWLCLKOCWVPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H18F3NO3S and its molecular weight is 385.4. The purity is usually 95%.
BenchChem offers high-quality N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO3S/c1-25-17(10-13-5-2-3-6-14(13)11-17)12-22-26(23,24)16-8-4-7-15(9-16)18(19,20)21/h2-9,22H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACWLCLKOCWVPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and other therapeutic effects, supported by relevant data and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₆H₁₈F₃N₁O₂S
  • Molecular Weight : 357.38 g/mol
  • CAS Number : 2034444-58-9

This structure includes an indene moiety and a sulfonamide group, which are significant for its biological interactions.

Antibacterial Activity

Research indicates that compounds with similar structural features exhibit notable antibacterial properties. For instance, studies have shown that sulfonamide derivatives can effectively inhibit bacterial growth. The minimum inhibitory concentrations (MIC) of related compounds against various bacterial strains have been documented, suggesting potential effectiveness for N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide.

Bacterial StrainMIC (µg/mL)Comparison with Standard Antibiotic
E. faecalis40Comparable to ceftriaxone
P. aeruginosa50Comparable to ceftriaxone
K. pneumoniae45Comparable to ceftriaxone

These findings suggest that the compound may possess similar or superior antibacterial properties compared to established antibiotics .

Anticancer Activity

The anticancer potential of this compound is also under investigation. Preliminary studies indicate that related sulfonamide derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer). The following table summarizes the effects observed in cell viability assays:

CompoundIC₅₀ (µM)Effect on Cell Viability (%)
N-(4-trifluoromethyl)22540% reduction
Control (untreated)-100% viability

These results highlight the compound's potential role in cancer treatment by promoting cell death in malignant cells .

The biological activity of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to increased cell death.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds may increase ROS levels in cells, contributing to cytotoxicity against cancer and bacterial cells .

Study on Antibacterial Efficacy

A study conducted on various sulfonamide derivatives demonstrated their effectiveness against multi-drug resistant strains. The research highlighted that modifications to the chemical structure could enhance antibacterial potency, suggesting a similar approach could be applied to N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide.

Study on Anticancer Properties

In vitro studies on breast cancer cell lines treated with related compounds showed significant reductions in cell viability and alterations in cell cycle progression, indicating potential therapeutic applications in oncology .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives, including N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide, as anticancer agents. Research has shown that modifications in the sulfonamide structure can enhance their efficacy against various cancer cell lines. For instance, the introduction of trifluoromethyl groups has been associated with increased potency in inhibiting tumor growth and inducing apoptosis in cancer cells .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. Sulfonamides are known to act as inhibitors of key enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in treating conditions like Alzheimer's disease and type 2 diabetes mellitus (T2DM) respectively. Studies have demonstrated that structurally similar sulfonamides exhibit significant inhibition of these enzymes, suggesting that N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide may possess similar capabilities .

Interaction with Sodium Channels

One of the notable mechanisms through which this compound may exert its therapeutic effects is by modulating sodium channels. Research indicates that benzenesulfonamide compounds can influence voltage-gated sodium channels, which play a critical role in neuronal signaling and muscle contraction. This interaction is particularly relevant for conditions such as epilepsy and other sodium channel-mediated disorders .

Antimicrobial Properties

Sulfonamides have a long history of use as antimicrobial agents. The structural features of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide may confer similar antimicrobial properties, making it a candidate for further exploration in combating bacterial infections .

Q & A

Q. What are the standard synthetic routes for N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide?

The synthesis typically involves multi-step reactions, including sulfonamide bond formation and trifluoromethyl group introduction. Key steps include:

  • Sulfonylation : Reacting 3-(trifluoromethyl)benzenesulfonyl chloride with an amine-containing intermediate under basic conditions (e.g., pyridine or triethylamine).
  • Indenyl Methoxy Group Installation : Alkylation or nucleophilic substitution to introduce the 2-methoxy-2,3-dihydro-1H-inden-2-yl moiety.
  • Purification : Chromatography (e.g., silica gel or HPLC) ensures high purity, often requiring inert atmospheres (argon/nitrogen) to prevent oxidation .

Q. Which analytical techniques are critical for characterizing this compound?

Core methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
  • X-ray Crystallography : SHELX software (e.g., SHELXL) resolves absolute configuration, particularly for chiral centers in the indenyl system .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases or proteases) using fluorogenic substrates.
  • Cell-Based Models : Assess cytotoxicity (via MTT assay) or target modulation (e.g., Western blotting for downstream signaling proteins) .

Advanced Research Questions

Q. How can reaction conditions be optimized for stereoselective synthesis?

  • Catalysts : Lewis acids (e.g., BF₃·Et₂O) enhance stereochemical control during indenyl moiety formation.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while low temperatures (−20°C to 0°C) minimize side reactions.
  • Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor desired stereoisomers .

Q. How to resolve conflicting NMR data arising from dynamic conformational changes?

  • 2D NMR Techniques : NOESY/ROESY identifies spatial proximity of protons, clarifying rotational barriers in the sulfonamide group.
  • Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G(d,p)) predict preferred conformers and coupling constants .

Q. How to design pharmacokinetic/pharmacodynamic (PK/PD) studies for in vivo efficacy?

  • Indirect Response Models : Link plasma concentrations (e.g., LC-MS/MS quantification) to tumor growth inhibition (e.g., A375 melanoma xenografts).
  • Biomarker Validation : Monitor phosphorylated MEK1 (pMEK1) suppression as a PD marker, requiring >40% inhibition for efficacy .

Q. How to validate target engagement in complex biological matrices?

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to purified target proteins.
  • Competitive Binding Assays : Use fluorescent probes (e.g., BODIPY-labeled analogs) to measure displacement in cell lysates .

Q. How to analyze structure-activity relationships (SAR) for analogs?

  • Substituent Scanning : Replace the trifluoromethyl group with -CF₂H or -OCF₃ to assess electronic effects on potency.
  • Bioisosteric Replacement : Substitute the indenylmethoxy group with bicyclic systems (e.g., tetralin) to improve metabolic stability .

Data Contradiction Analysis

Q. How to address discrepancies between in silico predictions and experimental bioactivity?

  • Orthogonal Validation : Combine molecular docking (e.g., AutoDock Vina) with free-energy perturbation (FEP) calculations to refine binding pose hypotheses.
  • Solubility Adjustments : Add co-solvents (DMSO ≤1%) or lipid-based formulations to mitigate aggregation in cell assays .

Q. How to reconcile conflicting crystallographic and solution-phase structural data?

  • Variable-Temperature XRD : Capture conformational flexibility in the solid state.
  • Molecular Dynamics (MD) Simulations : Compare crystal packing effects with solution-phase dynamics (e.g., in chloroform or PBS) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.